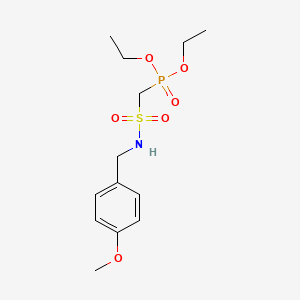
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C13H22NO6PS and a molecular weight of 351.36 g/mol . This compound is characterized by the presence of a phosphonate group, a sulfamoyl group, and a methoxybenzyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with N-(4-methoxybenzyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-methoxybenzylphosphonate: Similar structure but lacks the sulfamoyl group.
Diethyl (4-nitrobenzyl)phosphonate: Contains a nitro group instead of a methoxy group.
Dimethyl (4-bromobenzyl)phosphonate: Contains a bromine atom instead of a methoxy group and uses methyl esters instead of ethyl esters.
Uniqueness
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is unique due to the presence of both the sulfamoyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H22NO6PS |
|---|---|
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C13H22NO6PS/c1-4-19-21(15,20-5-2)11-22(16,17)14-10-12-6-8-13(18-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
Clave InChI |
BMBXMBSRZBLCAD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CS(=O)(=O)NCC1=CC=C(C=C1)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)
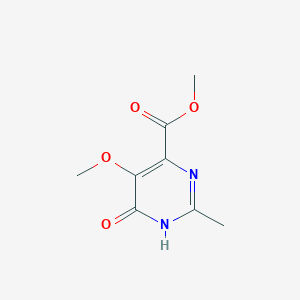
![7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14885285.png)


![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
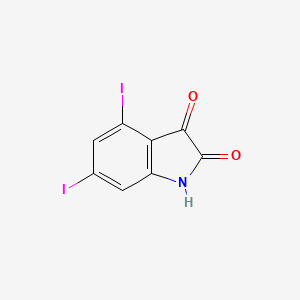
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
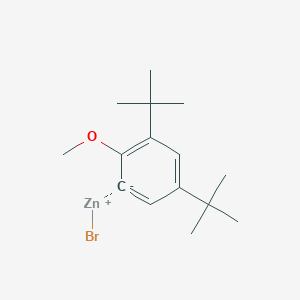
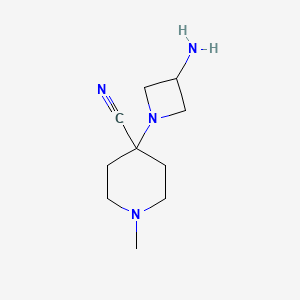
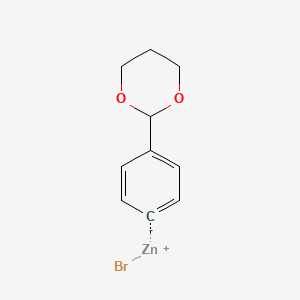
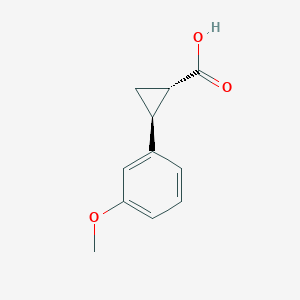

![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
